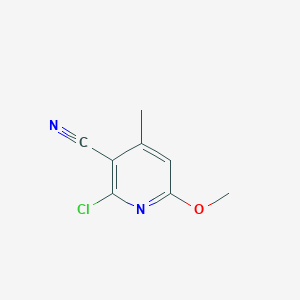

2-Chloro-6-methoxy-4-methylnicotinonitrile

Descripción general

Descripción

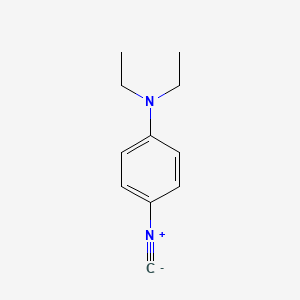

2-Chloro-6-methoxy-4-methylnicotinonitrile (CMMN) is an organic compound belonging to the class of nitriles. It is a colorless solid with a molecular weight of 178.56 g/mol and a melting point of 116-117°C. CMMN is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. It is also widely used in scientific research applications, such as in studies of enzyme inhibition, protein-protein interactions, and cellular signaling pathways.

Aplicaciones Científicas De Investigación

Spectroscopic Analysis and Material Properties

2-Chloro-6-methoxy-4-methylnicotinonitrile has been deliberated through spectroscopic techniques including proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy. These studies aimed to understand its optimized geometrical parameters, vibrational wavenumbers, non-linear optical properties, and the nature of intermolecular interactions within its crystal structure. The compound has shown potential as a candidate for non-linear optical material studies due to its first-order hyperpolarizability value. Molecular docking studies also suggest its potential as an anticancer agent, highlighting its reactive sites prone to electrophilic and nucleophilic attacks (Eşme, 2021).

Antimicrobial Activity

Research into derivatives of 2-Chloro-6-methoxy-4-methylnicotinonitrile, specifically focusing on synthesized products with varying aryl groups, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests its potential utility in developing new antimicrobial agents. The structural characterization of these derivatives was confirmed through IR, 1H-NMR, mass spectral data, elemental analysis, and thin layer chromatography (Guna, Bhadani, Purohit, & Purohit, 2015).

Chemical Synthesis and Reactions

The compound and its derivatives have been involved in various chemical synthesis processes, including the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This showcases a green, simple, and efficient method for preparing complex molecules through a one-pot, four-component condensation reaction under solvent-free conditions (Zolfigol et al., 2013). Additionally, unusual regioselective reactions have been observed with 2,6-dichloro-4-methylnicotinonitrile, demonstrating the nuanced chemical behavior of similar compounds under specific conditions, further contributing to the understanding of their reactivity and potential applications in synthetic chemistry (Dyadyuchenko et al., 2021).

Optical and Fluorescent Properties

Studies have also investigated the optical and fluorescent properties of certain derivatives, such as the synthesis, characterization, and evaluation of blue fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. This research provided insights into the thermal stability and fluorescent properties of these compounds, suggesting their application in materials science, particularly in the development of fluorescent materials and optical sensors (Suwunwong, Chantrapromma, & Fun, 2013).

Propiedades

IUPAC Name |

2-chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-5-3-7(12-2)11-8(9)6(5)4-10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWSVEJTDRHJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444310 | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxy-4-methylnicotinonitrile | |

CAS RN |

51564-29-5 | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-N-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1624920.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B1624929.png)

![1,3-Bis[(phenylseleno)methyl]benzene](/img/structure/B1624932.png)

![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)